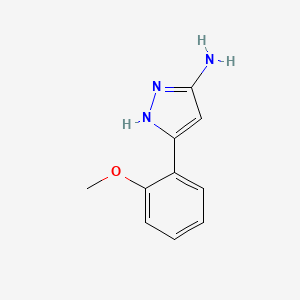

3-(2-methoxyphenyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAXSEJMMGAXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149246-82-2 | |

| Record name | 3-(2-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS 909861-26-3), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide array of biological activities.[1] This document delineates the core chemical properties, predicted spectroscopic profile, a robust and detailed synthesis protocol, and the characteristic reactivity of this specific isomer. Furthermore, it explores its potential as a versatile building block in the design and development of novel therapeutic agents, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction and Molecular Overview

This compound belongs to the class of aminopyrazoles, which are foundational components in the synthesis of a multitude of biologically active molecules.[2] Its structure is characterized by three key features that dictate its chemical behavior and utility:

-

The 1H-Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is relatively stable, planar, and capable of participating in various chemical transformations. It is a cornerstone of many approved drugs due to its favorable metabolic profile and ability to form key hydrogen bonds with biological targets.[1]

-

The 5-Amino Group (-NH₂): A primary aromatic amine substituent that serves as the principal site for derivatization. It is a strong activating group, influencing the electron density of the pyrazole ring, and acts as a potent nucleophile and a hydrogen bond donor.

-

The 3-(2-Methoxyphenyl) Group: This substituent, positioned ortho to the pyrazole linkage, significantly influences the molecule's conformation and physicochemical properties. The methoxy group (-OCH₃) can act as a hydrogen bond acceptor and its position may introduce steric constraints that can be exploited for achieving selectivity in receptor binding.

This guide aims to consolidate the available technical information and provide a practical framework for the synthesis, handling, and strategic utilization of this compound in a research setting.

Caption: Logical relationship of the core structural components of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Core Chemical Properties

The fundamental properties of the molecule are summarized below. These values are crucial for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

| Property | Value | Source / Method |

| CAS Number | 909861-26-3 | Manchester Organics[3] |

| Molecular Formula | C₁₀H₁₁N₃O | Calculated |

| Molecular Weight | 189.22 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Predicted (Typical for class) |

| XlogP (Predicted) | 1.5 - 2.0 | Predicted (Based on analogs) |

| Hydrogen Bond Donors | 2 (N-H from pyrazole, -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (N from pyrazole, -NH₂, -OCH₃) | Calculated |

Predicted Spectroscopic Profile

The structural identity and purity of this compound are best confirmed through a combination of spectroscopic techniques.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.7 ppm (s, 1H): Pyrazole N1-H proton. Broad singlet, exchangeable with D₂O.

-

δ ~7.6-7.0 ppm (m, 4H): Aromatic protons of the 2-methoxyphenyl ring. Complex multiplet pattern expected.

-

δ ~5.7 ppm (s, 1H): Pyrazole C4-H proton. A sharp singlet due to the isolated position.

-

δ ~4.6 ppm (br s, 2H): Amine -NH₂ protons. Broad singlet, exchangeable with D₂O.

-

δ ~3.8 ppm (s, 3H): Methoxy -OCH₃ protons. A sharp singlet.

-

Expertise Note: The chemical shifts are based on data for a similar analog, 5-amino-3-(4-methoxyphenyl)pyrazole.[4] The DMSO-d₆ solvent is chosen for its ability to solubilize the compound and resolve N-H protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~155-160 ppm: C5 (attached to -NH₂) and C-O of the phenyl ring.

-

δ ~140-150 ppm: C3 (attached to the phenyl ring).

-

δ ~110-130 ppm: Aromatic carbons of the phenyl ring.

-

δ ~90-100 ppm: C4 of the pyrazole ring.

-

δ ~55 ppm: Methoxy (-OCH₃) carbon.

-

-

FT-IR Spectroscopy (KBr Pellet):

-

3400-3250 cm⁻¹: Two distinct sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.[5]

-

~3150 cm⁻¹: N-H stretch of the pyrazole ring.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

1650-1580 cm⁻¹: A strong N-H bending (scissoring) vibration from the primary amine.[5]

-

~1600, 1580, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.

-

1250-1200 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether (methoxy group).

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated m/z for [M+H]⁺: 190.0975 (C₁₀H₁₂N₃O⁺). This precise mass is the definitive value for confirming the elemental composition.

-

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing 3-aryl-1H-pyrazol-5-amines is the cyclocondensation reaction between a corresponding β-ketonitrile and hydrazine hydrate. This protocol has been adapted from a validated procedure for a similar isomer.[4]

Synthesis Workflow

Caption: Standard synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-(2-methoxyphenyl)-3-oxopropionitrile (1.0 eq)

-

Hydrazine hydrate (5.0 - 6.0 eq)

-

Absolute Ethanol

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a solution of 3-(2-methoxyphenyl)-3-oxopropionitrile (e.g., 2.0 g, 11.4 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (e.g., 3.0 mL, 62 mmol, ~5.4 eq) dropwise at room temperature.

-

Causality: Ethanol is an ideal solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction. A molar excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of side products.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Trustworthiness: TLC is a critical self-validating step. A typical mobile phase would be 10% MeOH in DCM. The product should have a different Rf value than the starting β-ketonitrile.

-

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the ethanol and excess hydrazine hydrate. This will typically yield a crude solid or oil.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

-

Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid. Dry the final product under vacuum.

Chemical Reactivity and Derivatization Pathways

The molecule's utility as a scaffold stems from its well-defined reactive sites, which allow for selective and predictable derivatization.

Caption: Key reactivity pathways for derivatizing the core scaffold.

Electrophilic Substitution at the C4-Position

The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic attack. Halogenation is a common and useful transformation.

Protocol: C4-Bromination

-

Dissolve this compound (1.0 eq) in a suitable solvent like DMF or DMSO at room temperature.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-bromo derivative, which can be purified by chromatography or recrystallization.

-

Expertise Note: This direct C-H halogenation provides a valuable synthetic handle.[6] The resulting 4-halo-pyrazole can be used in various cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.

-

Reactions of the 5-Amino Group

The primary amine is a versatile functional group for building molecular diversity.

Protocol: N-Acetylation

-

Suspend this compound (1.0 eq) in DCM containing a non-nucleophilic base like triethylamine or pyridine (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the N-acetylated product.

-

Application Insight: This reaction is fundamental for SAR studies, as converting the H-bond donating amine to a neutral amide can drastically alter biological activity and cell permeability. It also serves as a common protecting group strategy.

-

Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a high-value intermediate or scaffold for constructing libraries of potential drug candidates.

-

Scaffold for Kinase Inhibitors: The aminopyrazole core is a known hinge-binding motif for many protein kinases. The 5-amino group can form critical hydrogen bonds in the ATP-binding pocket, while the 3-aryl group can be directed towards other regions to achieve potency and selectivity.

-

Anti-Inflammatory Agents: Many pyrazole derivatives are potent inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2.[1] The 1,3-diaryl substitution pattern is a feature of some selective COX-2 inhibitors.

-

Antimicrobial and Antiviral Leads: The pyrazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activities.[7] Derivatization of the 5-amino group can lead to compounds with improved potency and spectrum of activity.

Caption: Role of the title compound as a central scaffold in a typical drug discovery campaign.

Conclusion

This compound is a strategically important heterocyclic building block. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable compound for research laboratories. The presence of two distinct and chemically orthogonal reactive sites—the C4 position of the pyrazole ring and the 5-amino group—provides medicinal chemists with a versatile platform for generating molecular diversity. Its inherent connection to the pharmacologically validated pyrazole core ensures its continued relevance in the ongoing search for novel and effective therapeutic agents.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2] This document outlines a reliable synthetic route, a detailed experimental protocol, and a thorough characterization of the target molecule. It is intended to serve as a practical resource for researchers in drug discovery and development, providing the necessary information for the preparation and validation of this important molecular entity.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the fields of medicinal chemistry and drug discovery.[1] Their versatile chemical nature and broad spectrum of pharmacological activities have established them as "privileged structures" in the design of novel therapeutic agents. The pyrazole ring system is a core component in a variety of drugs with applications including anti-inflammatory, analgesic, anticancer, and antimicrobial therapies.[2]

The 5-aminopyrazole moiety, in particular, serves as a versatile synthetic intermediate for the construction of more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which also exhibit significant biological properties.[3] The substituent at the 3-position of the pyrazole ring plays a crucial role in modulating the pharmacological activity of the molecule. The presence of a 2-methoxyphenyl group in the target compound, this compound, offers unique steric and electronic properties that can influence its interaction with biological targets. This guide provides a detailed methodology for the synthesis and characterization of this specific derivative, facilitating its accessibility for further research and development.

Synthetic Strategy and Mechanism

The most direct and widely employed method for the synthesis of 3-substituted-1H-pyrazol-5-amines is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[4] This approach is favored for its efficiency and the ready availability of the starting materials.

Retrosynthetic Analysis:

The target molecule, this compound, can be disconnected at the N1-C5 and N2-C3 bonds of the pyrazole ring, leading back to two key precursors: 3-(2-methoxyphenyl)-3-oxopropanenitrile and hydrazine hydrate.

Figure 1: Retrosynthetic approach for this compound.

Reaction Mechanism:

The reaction proceeds through a well-established mechanism involving two key steps:

-

Condensation: The initial step is the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the electrophilic carbonyl carbon of 3-(2-methoxyphenyl)-3-oxopropanenitrile. This leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step, followed by tautomerization, results in the formation of the stable aromatic pyrazole ring.

Figure 2: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Equipment:

-

3-(2-methoxyphenyl)-3-oxopropanenitrile

-

Hydrazine hydrate (55-64% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Silica gel for column chromatography

-

Standard laboratory glassware

Safety Precautions:

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5][6][7][8]

-

3-(2-methoxyphenyl)-3-oxopropanenitrile may cause irritation. Avoid contact with skin and eyes.[3]

-

Ethanol is flammable. Keep away from open flames and other ignition sources.

Procedure:

-

To a solution of 3-(2-methoxyphenyl)-3-oxopropanenitrile (1.0 eq.) in absolute ethanol, add hydrazine hydrate (2.0-3.0 eq.) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the pure fractions and evaporate the solvent to obtain this compound as a solid.

-

Dry the product under vacuum and determine the yield.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of closely related structures and general principles of spectroscopy.

| Technique | Expected Observations |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-methoxyphenyl group, a singlet for the pyrazole C4-H, a broad singlet for the NH₂ protons, a singlet for the methoxy group protons, and a broad singlet for the pyrazole N-H proton. |

| ¹³C NMR | Resonances for the carbons of the 2-methoxyphenyl ring, the pyrazole ring carbons (C3, C4, and C5), and the methoxy carbon. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (primary amine and pyrazole N-H) in the range of 3200-3400 cm⁻¹, C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic region, and C-O stretching of the methoxy group. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O, MW: 189.21 g/mol ), and potentially an [M+H]⁺ peak in ESI-MS. |

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound, a compound with significant potential in the field of medicinal chemistry. The described protocol, based on the well-established cyclocondensation of a β-ketonitrile with hydrazine, provides a reliable pathway for obtaining this valuable research chemical. The comprehensive characterization data outlined will enable researchers to confidently verify the identity and purity of the synthesized compound. It is anticipated that this guide will serve as a valuable resource for scientists engaged in the exploration and development of novel pyrazole-based therapeutic agents.

References

- 1. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4330544A - Amino-alkoxy pyrazoles and pharmaceutical compositions - Google Patents [patents.google.com]

- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with field-proven insights to facilitate the structural elucidation and characterization of this and related pyrazole derivatives. While a complete experimental dataset for this specific molecule is not publicly available, this guide constructs a robust and predictive spectroscopic profile based on data from closely related analogs and established principles of spectroscopic interpretation.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The unique arrangement of a phenyl ring with a methoxy substituent at the ortho position, coupled with the pyrazole core bearing an amine group, presents a distinct electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized batches, which is a critical step in any research and development pipeline. This guide will delve into the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Molecular Structure and Tautomerism

It is crucial to recognize that this compound can exist in different tautomeric forms. The principal tautomers are the 1H, 2H, and 4H forms, with the 1H- and 2H-tautomers generally being the most stable for 5-aminopyrazoles. The position of the proton on the pyrazole ring will influence the chemical environment of the other atoms and thus the resulting spectroscopic data. This guide will primarily focus on the 1H-tautomer, which is often the predominant form, but researchers should be mindful of the potential for tautomeric mixtures in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron density around the protons and the presence of neighboring functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | 11.0 - 12.5 | br s | - |

| NH₂ (amine) | 4.5 - 5.5 | br s | - |

| H-4 (pyrazole) | 5.7 - 6.0 | s | - |

| H-6' (methoxyphenyl) | 7.6 - 7.8 | dd | ~7.5, 1.8 |

| H-4' (methoxyphenyl) | 7.2 - 7.4 | td | ~7.8, 1.8 |

| H-3', H-5' (methoxyphenyl) | 6.9 - 7.1 | m | - |

| OCH₃ (methoxy) | 3.8 - 4.0 | s | - |

br s = broad singlet, s = singlet, dd = doublet of doublets, td = triplet of doublets, m = multiplet

Causality Behind Peak Assignments:

-

NH Protons: The pyrazole NH proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift. The amine (NH₂) protons will also appear as a broad singlet, but at a more moderate chemical shift.

-

Pyrazole H-4: This proton is on an electron-rich aromatic ring and is expected to appear as a sharp singlet in the range of 5.7-6.0 ppm.

-

Methoxyphenyl Protons: The protons on the 2-methoxyphenyl ring will exhibit a characteristic splitting pattern. The H-6' proton, being ortho to the pyrazole ring, will be the most deshielded. The remaining aromatic protons will appear in the typical aromatic region, with multiplicities determined by their coupling to neighboring protons.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (pyrazole, C-NH₂) | 155 - 160 |

| C-3 (pyrazole, C-Ar) | 148 - 152 |

| C-1' (methoxyphenyl) | 120 - 125 |

| C-2' (methoxyphenyl, C-O) | 156 - 158 |

| C-6' (methoxyphenyl) | 130 - 132 |

| C-4' (methoxyphenyl) | 128 - 130 |

| C-3' (methoxyphenyl) | 110 - 112 |

| C-5' (methoxyphenyl) | 120 - 122 |

| C-4 (pyrazole) | 90 - 95 |

| OCH₃ (methoxy) | 55 - 57 |

Interpretation of the Carbon Spectrum:

-

Pyrazole Carbons: The C-3 and C-5 carbons of the pyrazole ring, being attached to nitrogen and the aromatic/amino groups, will be significantly deshielded. The C-4 carbon, in contrast, will be more shielded and appear at a much lower chemical shift.

-

Methoxyphenyl Carbons: The carbon atom attached to the oxygen of the methoxy group (C-2') will be the most deshielded in the aromatic region. The other aromatic carbons will have chemical shifts consistent with their substitution pattern.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data.[1]

-

Sample Preparation:

-

Weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the NH protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₀H₁₁N₃O

-

Molecular Weight: 189.22 g/mol

-

Expected [M+H]⁺: 190.0975

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak (or [M+H]⁺ in the case of electrospray ionization). The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for pyrazole derivatives may involve the loss of small neutral molecules or cleavage of the substituent groups. For this compound, potential fragment ions could arise from the loss of the methoxy group or cleavage of the bond between the pyrazole and the phenyl ring. The predicted collision cross section (CCS) values for various adducts can also aid in structural confirmation.[2]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in a positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine stretch) | 3400 - 3200 | Medium |

| N-H (pyrazole stretch) | 3200 - 3000 | Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=N, C=C (ring) | 1620 - 1580 | Strong |

| N-H (amine bend) | 1650 - 1550 | Medium |

| C-O (ether stretch) | 1260 - 1230 (asymmetric) | Strong |

| 1050 - 1020 (symmetric) | Strong | |

| C-H (out-of-plane) | 900 - 675 | Strong |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of both amine and pyrazole N-H groups will result in characteristic stretching and bending vibrations. The broadness of the pyrazole N-H stretch is indicative of hydrogen bonding.

-

Aromatic System: The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will appear in the 1620-1580 cm⁻¹ region.

-

Ether Linkage: The strong C-O stretching vibrations of the methoxy group are a key diagnostic feature.

-

Substitution Pattern: The out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. .

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty ATR crystal before running the sample.

-

Visualizing the Spectroscopic Workflow

A systematic approach is crucial for the comprehensive spectroscopic characterization of a novel compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This in-depth technical guide provides a comprehensive and predictive overview of the spectroscopic data for this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, researchers can confidently approach the characterization of this and related pyrazole derivatives. The provided protocols and interpretations serve as a valuable resource for ensuring the scientific integrity and accuracy of their findings, ultimately accelerating the drug discovery and development process.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities, providing unparalleled insight into the molecular framework and electronic environment of atomic nuclei. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest to medicinal chemists and drug development professionals. We will explore the foundational principles governing the spectral features of substituted pyrazoles, including the critical phenomenon of annular tautomerism. This document provides predicted spectral data based on established substituent effects, outlines advanced 2D NMR methodologies for unambiguous signal assignment, and presents a robust experimental protocol for data acquisition. The insights herein are designed to equip researchers with the expertise to confidently characterize this and structurally related molecules.

Introduction: The Structural Significance of Substituted Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The specific compound, this compound, combines this versatile heterocycle with an amine and a methoxyphenyl substituent, creating a unique electronic and steric environment. Accurate structural confirmation is the bedrock of any research and development program, making a thorough understanding of its NMR spectroscopic signature essential. This guide moves beyond a simple data report, explaining the causal relationships between molecular structure and spectral output, a cornerstone of effective spectroscopic analysis.

Core Spectroscopic Principles: Tautomerism in N-Unsubstituted Pyrazoles

A defining characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions. This creates a dynamic equilibrium between two tautomeric forms, as illustrated in Figure 1.

Caption: Annular tautomerism in the target molecule.

This exchange is often fast on the NMR timescale, leading to an averaging of signals for the pyrazole ring atoms. Consequently, the C3 and C5 carbons, as well as their respective substituents, may appear chemically equivalent in the NMR spectrum, resulting in fewer signals than would be expected for a single static isomer[2][3]. The rate of this exchange is highly dependent on factors such as solvent, temperature, and concentration[2]. In protic or hydrogen-bond-accepting solvents like DMSO-d₆, the exchange may be slowed, but the N-H proton signal is often clearly visible. Conversely, in solvents like CDCl₃, the N-H signal can be broad or even absent due to exchange processes[2].

Predicted ¹H NMR Spectral Analysis

The following table summarizes the predicted proton NMR signals for this compound, typically recorded in DMSO-d₆ to facilitate the observation of exchangeable protons (N-H and NH₂). The predictions are derived from established chemical shift principles for substituted aromatic and heterocyclic systems[4][5].

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrazole NH | 11.0 - 12.5 | br s | - | Position is highly variable and concentration-dependent. Broad due to quadrupole effects and exchange[2]. |

| Ar-H (H6') | 7.6 - 7.8 | dd | J ≈ 7.8, 1.8 | Ortho-coupled to H5' and meta-coupled to H4'. Deshielded by proximity to the pyrazole ring. |

| Ar-H (H4') | 7.2 - 7.4 | dt | J ≈ 7.8, 1.8 | Triplet-like appearance due to coupling with H3' and H5'. |

| Ar-H (H5') | 7.0 - 7.1 | t | J ≈ 7.5 | Triplet due to coupling with adjacent aromatic protons. |

| Ar-H (H3') | 6.9 - 7.0 | d | J ≈ 8.0 | Ortho-coupled to H4'. Shielded by the adjacent methoxy group. |

| Pyrazole H 4 | 5.5 - 5.8 | s | - | A characteristic singlet for the C4-H of the pyrazole ring. Shielded by two adjacent electron-donating groups (amine and the pyrazole nitrogen). |

| NH ₂ | 4.5 - 5.5 | br s | - | Chemical shift and broadness are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange[6]. |

| OCH ₃ | 3.8 - 3.9 | s | - | A sharp singlet characteristic of a methoxy group on an aromatic ring. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct view of the carbon skeleton. The predicted chemical shifts are based on the additive effects of the substituents on the pyrazole and benzene rings[3][7]. Due to rapid tautomerism, the C3 and C5 signals are often averaged, though for predictive purposes, we will consider the tautomer shown in the topic title as the primary contributor.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Pyrazole C 5 | 158.0 - 162.0 | Directly attached to the electron-donating amino group, resulting in a significant downfield shift. |

| Ar-C 2' | 155.0 - 157.0 | Oxygen-bearing aromatic carbon, appearing significantly downfield. |

| Pyrazole C 3 | 145.0 - 149.0 | Attached to the methoxyphenyl group. |

| Ar-C 1' | 129.0 - 132.0 | Quaternary carbon, ipso to the pyrazole ring. |

| Ar-C 4' | 128.0 - 130.0 | Methine carbon on the phenyl ring. |

| Ar-C 6' | 121.0 - 123.0 | Methine carbon on the phenyl ring. |

| Ar-C 5' | 120.0 - 121.0 | Methine carbon on the phenyl ring. |

| Ar-C 3' | 111.0 - 113.0 | Methine carbon ortho to the methoxy group, showing a characteristic upfield shift. |

| Pyrazole C 4 | 85.0 - 90.0 | Significantly shielded (upfield shift) due to the strong electron-donating effects of the adjacent amino group and N1 atom[8]. |

| OC H₃ | 55.0 - 56.0 | Typical chemical shift for an aromatic methoxy carbon. |

Experimental Design and Validation

While 1D NMR provides essential information, a self-validating protocol requires 2D NMR techniques to unambiguously confirm the proposed structure. This is especially critical for assigning closely spaced aromatic signals and confirming the connectivity between the phenyl and pyrazole rings.

Recommended Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound for ¹³C NMR (5-10 mg is sufficient for ¹H NMR).

-

Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of a dry solvent is crucial to minimize the exchange of N-H protons with residual water[2].

-

Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (400 MHz Spectrometer):

-

¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling systems, which is invaluable for tracing the connectivity of protons within the methoxyphenyl ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of protonated carbons[2].

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is the key experiment to connect the fragments, for example, by observing a correlation from the pyrazole H4 proton to the C3 and C5 carbons, or from the H6' proton of the phenyl ring to the C3 carbon of the pyrazole ring.

-

Structural Elucidation Workflow

The following workflow illustrates the logical progression from initial 1D spectra to full structural confirmation using 2D NMR techniques.

Caption: A logical workflow for structure validation.

Conclusion

The NMR characterization of this compound is a multi-faceted process that requires a strong foundational understanding of heterocyclic chemistry, particularly the concept of annular tautomerism. While 1D ¹H and ¹³C spectra provide a wealth of information, a rigorous and trustworthy structural assignment relies on a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. By following the systematic workflow and experimental protocols detailed in this guide, researchers in drug discovery and chemical synthesis can achieve unambiguous characterization of this and related pyrazole derivatives, ensuring the scientific integrity of their work.

References

- 1. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of Substituted Aminopyrazoles for Drug Discovery Professionals

Introduction: The Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Among these, aminopyrazoles have emerged as particularly "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity.[1][4][5] The position of the amino group—at the 3, 4, or 5 position—along with the nature and location of other substituents, profoundly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.[2][5]

This in-depth guide provides a technical overview of the core physicochemical properties of substituted aminopyrazoles: acidity (pKa), lipophilicity (LogP/LogD), aqueous solubility, and solid-state structure. For each property, we will explore its significance in drug development, detail robust experimental protocols for its determination, and discuss the causal relationships between molecular structure and the observed property. Our focus is on providing not just the "how" but the "why," empowering researchers to make informed decisions in the rational design of novel aminopyrazole-based therapeutics.

Section 1: Acidity and Ionization State (pKa)

The ionization state of a drug molecule is a critical determinant of its behavior in a biological system. It influences solubility, membrane permeability, and the ability to interact with its target protein. The pKa value quantifies the strength of an acid or base, representing the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For aminopyrazoles, the basicity of the amino group and the pyrazole ring nitrogens are the primary determinants of their ionization state at physiological pH (approx. 7.4).[6] Understanding the pKa is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

The Causality Behind pKa Measurement: Why Potentiometric Titration?

Potentiometric titration is the gold-standard method for accurate pKa determination due to its precision and direct measurement of pH changes upon the addition of a titrant.[7][8][9] This method allows for the direct observation of the inflection point in the titration curve, which corresponds to the pKa.[7][8] Its reliability and the commercial availability of the necessary equipment make it a staple in pharmaceutical research.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of a substituted aminopyrazole using a potentiometer.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Potentiometer/automated titrator

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions

-

Standard pH buffers (e.g., pH 4, 7, and 10)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Nitrogen gas supply

-

The aminopyrazole compound of interest

-

Deionized water (carbonate-free)

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[8]

-

Sample Preparation:

-

Accurately weigh and dissolve the aminopyrazole compound in deionized water to a concentration of approximately 1 mM.[8] If solubility is low, a co-solvent like methanol can be used, but the pKa value will be specific to that solvent system.[9]

-

Add 0.15 M KCl to the solution to maintain a constant ionic strength throughout the titration.[8]

-

-

Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially in basic solutions.[8]

-

Titration Procedure:

-

Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

For a basic aminopyrazole, titrate with standardized 0.1 M HCl. For an acidic aminopyrazole, titrate with 0.1 M NaOH.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH reading when the signal drift is less than 0.01 pH units per minute.[8]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Identify the inflection point(s) of the curve, which correspond to the dissociation of acidic or basic functional groups.[7] The pH at the half-equivalence point is equal to the pKa.

-

Alternatively, the pKa can be calculated from the first or second derivative of the titration curve, where the peak or zero crossing, respectively, indicates the equivalence point.

-

Visualization of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP/LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a crucial physicochemical property that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is typically expressed as the logarithm of the partition coefficient (LogP) between an immiscible organic solvent (commonly n-octanol) and water.[10] For ionizable compounds like aminopyrazoles, the distribution coefficient (LogD) is more relevant as it considers the pH of the aqueous phase and thus the partitioning of both the ionized and non-ionized species.[11][12]

The Rationale for the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for LogP and LogD determination because it is a direct measurement of the partitioning equilibrium.[11][13] While it can be time-consuming, its accuracy within the LogP range of -2 to 4 makes it a reliable choice for lead optimization.[13]

Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the LogD of a substituted aminopyrazole at a specific pH.

Materials and Equipment:

-

n-Octanol (pre-saturated with the aqueous buffer)

-

Aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

The aminopyrazole compound of interest

-

Vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Phase Pre-saturation: To ensure thermodynamic equilibrium, pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.[11]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[12]

-

Partitioning:

-

In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

-

Add a small amount of the compound stock solution. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium between the two phases.[10]

-

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.[13]

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Be cautious to avoid cross-contamination of the phases.[13]

-

Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

-

Calculation: Calculate the LogD using the following formula:

-

LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[12]

-

Visualization of the Shake-Flask Workflow

Caption: Workflow for LogD determination by the shake-flask method.

Section 3: Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and, consequently, its absorption and bioavailability.[14] Poor solubility is a major hurdle in drug development, often leading to formulation challenges and variable clinical outcomes. For substituted aminopyrazoles, solubility can be significantly influenced by their ionization state (pKa), solid-state properties (polymorphism), and the presence of hydrophilic or hydrophobic substituents.[15]

The Importance of Thermodynamic Solubility

While high-throughput kinetic solubility assays are useful for early screening, thermodynamic solubility, which represents the true equilibrium solubility, is crucial for lead optimization and pre-formulation studies.[14][16] The shake-flask method, though having lower throughput, is the most reliable technique for determining thermodynamic solubility.[17]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol details the shake-flask method for measuring the thermodynamic solubility of a substituted aminopyrazole.

Materials and Equipment:

-

The solid aminopyrazole compound of interest

-

Aqueous buffer of the desired pH

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Filtration device (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[17]

-

Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium.[15]

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample using a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

Result: The measured concentration represents the thermodynamic solubility of the compound in the specified buffer at that temperature.

Section 4: Solid-State Properties and Crystal Structure

The three-dimensional arrangement of molecules in the solid state can significantly impact a drug's stability, dissolution rate, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon that can have profound implications for a drug's performance. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement within a crystal, providing invaluable insights into intermolecular interactions, conformation, and absolute configuration.[18][19]

The Power of Single-Crystal X-ray Crystallography

This technique is considered the "gold standard" for structure elucidation because it provides an unambiguous determination of the three-dimensional molecular structure at atomic resolution.[19][20] For substituted aminopyrazoles, a crystal structure can reveal:

-

The preferred tautomeric form in the solid state.[6]

-

The specific hydrogen bonding networks, which influence solubility and melting point.[19]

-

The molecular conformation, which is crucial for understanding binding to a biological target.

-

The absolute configuration of chiral centers.[18]

Experimental Workflow: Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step. Once a suitable crystal is obtained, the workflow is as follows:

-

Crystal Mounting: A single crystal of suitable size (typically 0.02 - 0.5 mm) is carefully mounted on a goniometer head.[20]

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.[18]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This initial model is then "refined" to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.[19]

Visualization of the Crystallography Workflow

Caption: General workflow for single-crystal X-ray structure determination.

Section 5: Structure-Property Relationships and Data Interpretation

The true power of measuring these physicochemical properties lies in understanding the structure-activity relationship (SAR) and, more broadly, the structure-property relationship (SPR). By systematically modifying the substituents on the aminopyrazole scaffold and measuring the resulting changes in pKa, LogD, and solubility, researchers can build predictive models to guide the design of new compounds with optimized properties.[21][22]

For example, adding an electron-withdrawing group to the pyrazole ring will typically decrease the pKa of the amino group, making it less basic. Conversely, adding a lipophilic substituent, such as a halogen or an alkyl chain, will generally increase the LogD, potentially improving membrane permeability but also possibly decreasing aqueous solubility.[23]

Table 1: Representative Physicochemical Data for a Hypothetical Series of Substituted 5-Aminopyrazoles

| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C3) | pKa | LogD (pH 7.4) | Aqueous Solubility (µg/mL) |

| APZ-001 | H | Phenyl | 5.2 | 1.8 | 150 |

| APZ-002 | Methyl | Phenyl | 5.4 | 2.2 | 95 |

| APZ-003 | H | 4-Fluorophenyl | 4.9 | 2.1 | 120 |

| APZ-004 | H | 4-Methoxyphenyl | 5.5 | 1.7 | 180 |

| APZ-005 | H | 4-Nitrophenyl | 4.1 | 1.9 | 140 |

| APZ-006 | Phenyl | Phenyl | 4.5 | 3.5 | 15 |

Note: The data in this table are for illustrative purposes only and do not represent actual experimental values.

This table illustrates how substitutions can modulate physicochemical properties. For instance, the electron-withdrawing nitro group in APZ-005 lowers the pKa compared to the parent compound APZ-001. The addition of a hydrophilic methoxy group in APZ-004 slightly increases the pKa and significantly improves solubility. The addition of a second phenyl group in APZ-006 drastically increases lipophilicity (LogD) and reduces solubility, a common trade-off in drug design.

Conclusion

Substituted aminopyrazoles represent a highly versatile and promising scaffold in drug discovery. A thorough understanding and systematic evaluation of their physicochemical properties are essential for translating their biological potential into safe and effective medicines. By employing robust experimental methodologies for determining pKa, lipophilicity, solubility, and crystal structure, and by carefully analyzing the resulting structure-property relationships, drug development professionals can rationally design and optimize aminopyrazole derivatives to meet the complex challenges of modern therapeutic development. This guide provides the foundational knowledge and practical protocols to support these critical endeavors.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. asianpubs.org [asianpubs.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmatutor.org [pharmatutor.org]

- 17. researchgate.net [researchgate.net]

- 18. rigaku.com [rigaku.com]

- 19. Crystallographic Structure Elucidation [imserc.northwestern.edu]

- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 21. benchchem.com [benchchem.com]

- 22. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 23. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] First described by Ludwig Knorr in 1883, this simple ring system has become a cornerstone in the development of therapeutic agents due to its unique physicochemical properties and synthetic versatility.[3] The pyrazole nucleus can act as both a hydrogen bond donor and acceptor, allowing for diverse interactions with biological targets, while also offering lower lipophilicity compared to a benzene ring, which can improve pharmacokinetic profiles.[4]

This versatility has led to a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[5][6][7] The success of pyrazole-based drugs is exemplified by blockbuster pharmaceuticals like Celecoxib (a selective COX-2 inhibitor for inflammation), Crizotinib (a kinase inhibitor for cancer treatment), and Sulfaphenazole (an antibacterial agent).[5][8][9] This guide provides an in-depth analysis of the biological activities of novel pyrazole derivatives, focusing on key therapeutic areas, mechanisms of action, and the experimental protocols required for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with high selectivity and low toxicity is a critical goal in medicinal chemistry.[5] Pyrazole derivatives have emerged as a highly promising class of compounds, demonstrating the ability to target various hallmarks of cancer through multiple mechanisms of action.[5][10]

Key Mechanisms of Anticancer Action

Novel pyrazole derivatives exert their anticancer effects by modulating a range of cellular targets crucial for tumor growth, proliferation, and survival.

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. Many pyrazole derivatives have been designed as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF-R), and Cyclin-Dependent Kinases (CDKs).[5][10] For instance, pyrazole-linked benzimidazole conjugates have shown significant inhibitory activity against Aurora A/B kinases.[1]

-

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 3,4-diaryl pyrazole derivatives have been developed as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5] One such derivative exhibited remarkable antitumor activity with IC50 values in the nanomolar range (0.06–0.25 nM) against a panel of six cancer cell lines.[5]

-

Apoptosis Induction: Many pyrazole compounds trigger programmed cell death in cancer cells. For example, novel pyrazole ring-containing derivatives of isolongifolanone were found to induce apoptosis in MCF-7 breast cancer cells.[5]

-

DNA Intercalation: Some derivatives are designed to interact directly with DNA, disrupting replication and transcription processes, thereby inhibiting cancer cell proliferation.[5][10]

Visualization: Pyrazole Derivatives Targeting Cancer Cell Signaling

Caption: Mechanisms of anticancer action for novel pyrazole derivatives.

Selected Novel Anticancer Pyrazole Derivatives

| Compound Class | Target(s) | Activity Highlight | Cancer Cell Line(s) | Reference |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | IC50 = 0.25 µM | MCF-7 (Breast) | [5] |

| Fused Pyrazole derivatives | EGFR, VEGFR-2 | IC50 = 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | HepG2 (Liver) | [5] |

| Indole-linked Pyrazoles | CDK2 | IC50 = 0.074 µM | HCT116, MCF7, HepG2, A549 | [5] |

| Pyrazole-linked carbothioamides | Not specified | IC50 = 6.51 µM | Raji (Lymphoma) | [1] |

| 3,4-Diaryl Pyrazoles | Tubulin | IC50 = 0.06–0.25 nM | Various | [5] |

II. Anti-inflammatory Activity: Targeting the COX Pathway and Beyond

Inflammation is a complex biological response, and its chronic state is linked to numerous diseases.[8] Pyrazole derivatives have a long history in anti-inflammatory therapy, with Celecoxib being a prime example of a selective COX-2 inhibitor that offers potent effects with reduced gastrointestinal toxicity compared to non-selective NSAIDs.[8]

Key Mechanisms of Anti-inflammatory Action

The anti-inflammatory prowess of pyrazoles stems from their ability to modulate key enzymatic pathways and signaling cascades.

-

Cyclooxygenase (COX) Inhibition: The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8][11] This blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[8]

-

Lipoxygenase (LOX) Inhibition: Some novel pyrazole hybrids have been developed to dually inhibit both COX-2 and 5-LOX, providing a broader anti-inflammatory effect by also blocking the synthesis of leukotrienes.[8]

-

Modulation of Pro-inflammatory Cytokines: Pyrazole derivatives can suppress the production and signaling of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

-

NF-κB Suppression: The transcription factor NF-κB is a master regulator of the inflammatory response. Certain pyrazoles can inhibit its activation, leading to a downstream reduction in the expression of inflammatory genes.[8]

Visualization: Pyrazole Inhibition of the Arachidonic Acid Cascade

Caption: Inhibition of COX and LOX pathways by pyrazole derivatives.

III. Antimicrobial Activity: A Scaffold for Combating Pathogens

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[12] Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them an important scaffold in the development of novel anti-infectives.[12][13][14]

Key Mechanisms and Structure-Activity Relationships (SAR)

The antimicrobial efficacy of pyrazoles is highly dependent on the nature and position of substituents on the core ring.[13]

-

Antibacterial Activity: Certain novel pyrazole-carboxamide derivatives have shown excellent activity against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (e.g., Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL, comparable or superior to standard antibiotics like Ciprofloxacin.[13]

-

Antifungal Activity: Pyrazole derivatives have also been effective against fungal pathogens. For example, some compounds showed high activity against Aspergillus niger with an MIC of 1 µg/mL.[13] Hydrazone derivatives of pyrazoles have displayed remarkable antifungal activity with MIC values in the range of 2.9–7.8 µg/mL, which is lower than the standard drug clotrimazole.[12]

-

SAR Insights: The presence of specific functional groups, such as nitro-phenyl moieties or hydrazinecarboxamide groups, has been correlated with enhanced antimicrobial potency.[13] The lipophilicity conferred by certain substituents can facilitate penetration through microbial cell membranes.[15]

Selected Novel Antimicrobial Pyrazole Derivatives

| Compound Class | Target Organism(s) | Activity Highlight (MIC) | Reference |

| Pyrazole-Mannich bases | Escherichia coli (Gram -) | 0.25 µg/mL | [13] |

| Pyrazole-Mannich bases | Streptococcus epidermidis (Gram +) | 0.25 µg/mL | [13] |

| Pyrazole-Mannich bases | Aspergillus niger (Fungus) | 1 µg/mL | [13] |

| Pyrazole-carbothiohydrazide hydrazones | Bacteria and Fungi | 62.5-125 µg/mL (Antibacterial) | [12] |

| Pyrazole-carbothiohydrazide hydrazones | Bacteria and Fungi | 2.9-7.8 µg/mL (Antifungal) | [12] |

IV. Experimental Evaluation: Protocols and Methodologies

The transition from a synthesized compound to a potential drug candidate requires rigorous biological evaluation. As a Senior Application Scientist, it is crucial to employ robust, validated assays. The following protocols are foundational for assessing the activities described in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) with a plate reader.

Visualization: Workflow for In Vitro Biological Screening

Caption: General workflow for the biological evaluation of pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold continues to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents.[1][7] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry.[5][8] Current research highlights significant progress in developing pyrazole derivatives with potent anticancer, anti-inflammatory, and antimicrobial activities.[1][13] Future efforts will likely focus on the development of multi-target agents, such as dual COX/LOX inhibitors or kinase inhibitors that target multiple nodes in a signaling pathway, to achieve synergistic effects and overcome drug resistance.[5][8] The application of advanced synthetic techniques, such as microwave-assisted and ultrasound-irradiated synthesis, will further accelerate the discovery of new, potent, and selective pyrazole-based drug candidates.[7][16]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. jchr.org [jchr.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(2-methoxyphenyl)-1H-pyrazol-5-amine as a kinase inhibitor scaffold

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract